

1,3-Diphenethylurea chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,3-Diphenethylurea

Cat. No.: B181207 Get Quote

An In-depth Technical Guide to 1,3-Diphenethylurea

For Researchers, Scientists, and Drug Development Professionals

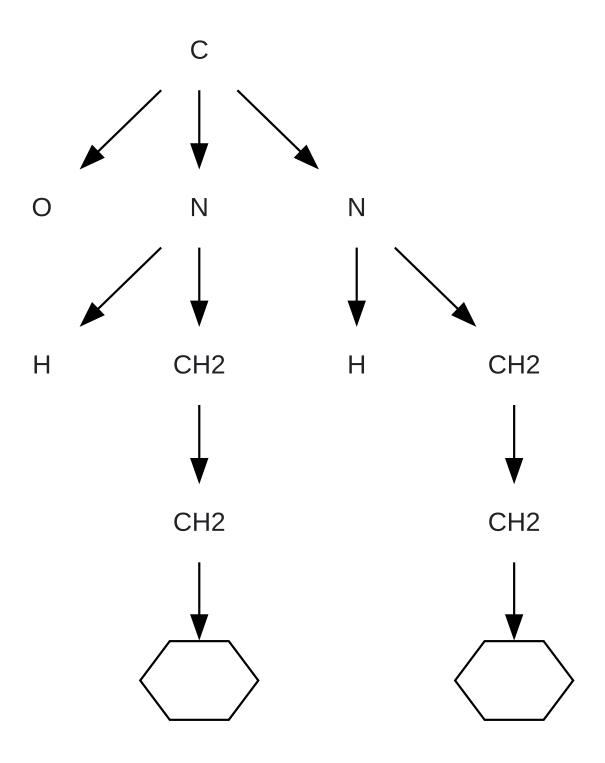
Introduction

1,3-Diphenethylurea, systematically known as 1,3-bis(2-phenylethyl)urea, is a symmetrical urea derivative that has garnered interest in the scientific community for its diverse biological activities. This document provides a comprehensive overview of its chemical structure, properties, and known biological functions, tailored for a technical audience in research and drug development.

Chemical Structure and Identification

The IUPAC name for this compound is 1,3-bis(2-phenylethyl)urea. It is also commonly referred to as N,N'-diphenethylurea.

Key Identifiers:


CAS Number: 5467-84-5

Molecular Formula: C₁₇H₂₀N₂O

• Molecular Weight: 268.35 g/mol

Below is a diagram of the chemical structure of ${f 1,3-diphenethylurea}$.

Click to download full resolution via product page

Caption: Chemical structure of **1,3-diphenethylurea**.

Physicochemical Properties

A summary of the key physicochemical properties of **1,3-diphenethylurea** is presented in the table below.[1]

Property	Value
Density	1.085 g/cm ³
Boiling Point	497.3 °C at 760 mmHg
Flash Point	186.3 °C
LogP	3.55280
Index of Refraction	1.572
Polar Surface Area	41.13 Ų

Biological Activity and Quantitative Data

1,3-Diphenethylurea has been shown to exhibit several biological activities, including effects on adipocyte differentiation and anti-HIV properties.

Biological Activity	Cell Line / Assay System	Concentration /	Reference
Adipocyte Differentiation Enhancement	3T3-L1 and C3H10T1/2 cells	10, 30, 100 μΜ	ResearchGate
PPARy Ligand- Binding Activity	TR-FRET and Competitor Assays	Tested at various conc.	ResearchGate
Anti-HIV Activity	MT-4 cells	IC ₅₀ = 60 μM	ResearchGate

Experimental Protocols

General Synthesis of Symmetrical Ureas

While a specific detailed protocol for the synthesis of **1,3-diphenethylurea** is not readily available in the provided search results, a general method for the synthesis of symmetrical N,N'-disubstituted ureas involves the reaction of a primary amine with a carbonyl source. A common laboratory-scale synthesis can be achieved by reacting two equivalents of phenethylamine with one equivalent of a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in an appropriate solvent with a base.

Example General Protocol:

- Phenethylamine (2 equivalents) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled in an ice bath.
- A non-nucleophilic base, such as triethylamine (2 equivalents), is added to the solution.
- A solution of a phosgene equivalent, such as triphosgene (0.34 equivalents) or CDI (1 equivalent), in the same solvent is added dropwise to the cooled amine solution with stirring.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography.
- Upon completion, the reaction is guenched with water, and the organic layer is separated.
- The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
- The resulting crude product can be purified by recrystallization or column chromatography to yield pure **1,3-diphenethylurea**.

Adipocyte Differentiation Assay

The effect of **1,3-diphenethylurea** on adipocyte differentiation can be assessed using preadipocyte cell lines such as 3T3-L1 or C3H10T1/2.

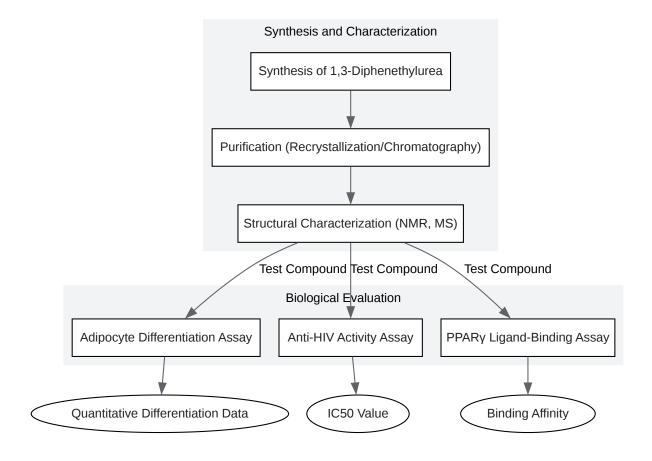
General Protocol:

- Cell Seeding: Preadipocytes are seeded in multi-well plates and grown to confluence in a standard growth medium.
- Induction of Differentiation: Two days post-confluence, the growth medium is replaced with a differentiation medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX) and varying concentrations of 1,3-diphenethylurea (e.g., 10, 30, 100 μM).
- Maintenance: After 2-3 days, the differentiation medium is replaced with a maintenance medium containing insulin and the respective concentrations of the test compound. The medium is replenished every 2-3 days.
- Staining and Quantification: After a total of 8-10 days, the cells are fixed with formalin and stained with Oil Red O, a dye that specifically stains neutral lipids in mature adipocytes. The extent of differentiation is quantified by extracting the dye from the stained cells with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).

Anti-HIV Activity Assay

The anti-HIV activity of **1,3-diphenethylurea** can be determined using a cell-based assay with a susceptible T-cell line, such as MT-4.

General Protocol:


- Cell Culture: MT-4 cells are cultured in an appropriate medium.
- Infection and Treatment: A suspension of MT-4 cells is infected with a known titer of HIV-1.
 The infected cells are then plated in multi-well plates containing serial dilutions of 1,3-diphenethylurea.
- Incubation: The plates are incubated for several days (e.g., 5 days) to allow for viral replication and the induction of cytopathic effects.
- Viability Assay: The viability of the cells is assessed using a colorimetric method, such as the MTT assay. The MTT reagent is converted by viable cells into a colored formazan product, the absorbance of which is measured.

 Data Analysis: The concentration of the compound that inhibits the cytopathic effect of the virus by 50% (IC₅₀) is calculated from the dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating the biological activity of **1,3-diphenethylurea**.

Click to download full resolution via product page

Caption: General workflow for the synthesis and biological evaluation of **1,3-diphenethylurea**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1,3-bis(2-phenylethyl)urea | CAS#:5467-84-5 | Chemsrc [chemsrc.com]
- To cite this document: BenchChem. [1,3-Diphenethylurea chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181207#1-3-diphenethylurea-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com